Physicochemical Properties of 4-(Benzyloxy)-1H-indole-7-carboxamide
Physicochemical Properties of 4-(Benzyloxy)-1H-indole-7-carboxamide
The following technical guide details the physicochemical profile, synthetic pathways, and biopharmaceutical applications of 4-(Benzyloxy)-1H-indole-7-carboxamide . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a privileged scaffold in kinase inhibitor design.
A Technical Guide for Drug Discovery & Development
Executive Summary
4-(Benzyloxy)-1H-indole-7-carboxamide (C₁₆H₁₄N₂O₂) represents a strategic scaffold in the design of ATP-competitive kinase inhibitors. The molecule combines the hydrogen-bonding capability of the indole-7-carboxamide motif—known for targeting the hinge region of kinases like IKKβ and BTK —with a lipophilic 4-benzyloxy substitution that accesses hydrophobic back-pockets (e.g., the Gatekeeper region).
This guide synthesizes the compound's structural electronics, solid-state characteristics, and synthetic methodologies, providing a self-validating roadmap for its utilization in lead optimization.
Chemical Structure & Electronic Profile
The compound features a push-pull electronic system that influences its reactivity and binding affinity.
-
Core: Indole (electron-rich aromatic heterocycle).
-
Position 4 (Donor): The benzyloxy group acts as a weak
-acceptor but a strong -donor, increasing electron density at the C3 and C5 positions. -
Position 7 (Acceptor): The carboxamide group is an electron-withdrawing group (EWG) via induction and conjugation, increasing the acidity of the indole N1-H.
Table 1: Physicochemical Parameters (Calculated & Analog-Derived)
| Property | Value / Description | Biopharmaceutical Implication |
| Molecular Formula | C₁₆H₁₄N₂O₂ | -- |
| Molecular Weight | 266.30 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |
| cLogP | 2.8 – 3.2 (Predicted) | High lipophilicity suggests good membrane permeability but limited aqueous solubility. |
| TPSA | ~69 Ų | Favorable for oral bioavailability (<140 Ų). |
| H-Bond Donors | 2 (Indole NH, Amide NH₂) | Critical for "Hinge Binding" in kinase active sites. |
| H-Bond Acceptors | 2 (Amide C=O, Ether O) | Interaction with solvent and protein residues. |
| pKa (Indole NH) | ~15.5 | Remains neutral at physiological pH. |
| pKa (Amide) | ~ -0.5 (Protonation) | Very weak base; unlikely to ionize in biological media. |
Synthetic Methodology & Impurity Profiling
Synthesis of 4,7-disubstituted indoles is challenging due to the regioselectivity required. The following protocol outlines a robust Bartoli Indole Synthesis or Reissert-Henas approach, optimized for scale and purity.
Synthesis Pathway Visualization
Figure 1: Convergent synthetic route utilizing cyanation and hydrolysis to install the C7-amide.[1]
Detailed Protocol: Radziszewski Hydrolysis (Nitrile to Amide)
This step is critical to avoid over-hydrolysis to the carboxylic acid.
Reagents:
-
4-(Benzyloxy)-1H-indole-7-carbonitrile (1.0 eq)
-
Hydrogen Peroxide (30% aq, 10.0 eq)
-
Sodium Hydroxide (6M, 5.0 eq)
-
Solvent: DMSO/Ethanol (1:1)
Procedure:
-
Dissolution: Dissolve the nitrile intermediate in DMSO/Ethanol at room temperature. Ensure complete solvation to prevent heterogeneous reaction kinetics.
-
Addition: Cool to 0°C. Add NaOH solution dropwise, followed by the slow addition of
. Caution: Exothermic. -
Reaction: Allow to warm to ambient temperature (20–25°C). Monitor via HPLC (Method: C18 column, Acetonitrile/Water gradient).
-
Endpoint: Disappearance of Nitrile peak (
~12 min) and appearance of Amide ( ~8 min).
-
-
Quench: Pour into ice-cold saturated sodium sulfite solution (to quench excess peroxide).
-
Isolation: The product typically precipitates as a white/off-white solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water if purity <98%.
Self-Validation Check:
-
IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ and appearance of the amide doublet (NH₂) at 3150–3350 cm⁻¹ and carbonyl (C=O) at ~1660 cm⁻¹.
Analytical Characterization
To ensure scientific integrity, the following spectral fingerprints must be verified.
Nuclear Magnetic Resonance (NMR)[2]
-
¹H NMR (400 MHz, DMSO-d₆):
- 11.40 (s, 1H, Indole NH ): Broad singlet, exchangeable with D₂O.
- 8.10 & 7.50 (br s, 2H, Amide NH₂ ): Distinct broad peaks due to restricted rotation.
- 7.30–7.45 (m, 5H, Ph -H): Multiplet from the benzyl group.
- 6.80 (d, 1H, Indole C5-H): Doublet showing ortho-coupling to C6.
- 6.55 (d, 1H, Indole C6-H).
- 5.25 (s, 2H, O-CH₂ -Ph): Characteristic singlet for the benzylic methylene.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Molecular Ion: [M+H]⁺ = 267.3 m/z.
-
Fragmentation Pattern:
-
Loss of Ammonia (-17): m/z 250 (Acylium ion).
-
Loss of Benzyl group (-91): m/z 176 (Hydroxy-indole-carboxamide core).
-
Biopharmaceutical Applications
Kinase Inhibition Mechanism
The indole-7-carboxamide scaffold is a "privileged structure" for targeting the ATP-binding site of kinases.
-
Hinge Binding: The Indole N1-H and the Amide -NH₂ form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Met residues).
-
Selectivity Filter: The 4-benzyloxy group extends into the solvent-exposed region or the hydrophobic "back pocket," often providing selectivity over other kinases by exploiting steric clashes in non-target enzymes.
Structure-Activity Relationship (SAR) Logic
Figure 2: Physicochemical and biological property network. The benzyl group drives permeability but introduces metabolic liability.
Solubility & Formulation
Due to the planar aromatic nature and the lack of ionizable basic centers (pKa < 1), the compound exhibits poor aqueous solubility .
-
Solubility Enhancers: Use 10–20% HP-β-Cyclodextrin or PEG-400 for parenteral formulations.
-
Discovery Assays: Dissolve in 100% DMSO (Stock 10 mM) before dilution into assay buffer. Ensure final DMSO concentration <1% to prevent enzyme denaturation.
References
-
Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters.
-
Yeung, K. S., et al. (2013).[2] "Inhibitors of HIV-1 attachment.[2] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[2] Bioorganic & Medicinal Chemistry Letters.
-
PubChem Database. (2025).[3] "Compound Summary: Indole-7-carboxamide derivatives." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Product Specification: 4-Benzyloxyindole (CAS 20289-26-3)."[4][5][6]
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 2735497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
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